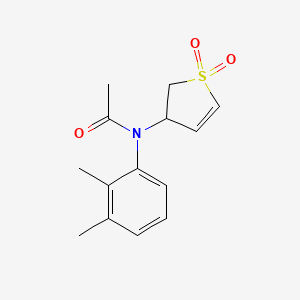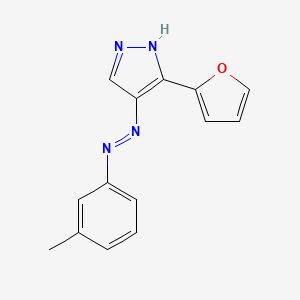
3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone” is likely a complex organic compound that contains a pyrazolone ring, a furyl group, and a hydrazone group. Pyrazolones are a class of compounds that have been widely studied for their diverse biological activities . The furyl group is a heterocyclic compound that contains a five-membered ring with one oxygen atom and two double bonds. Hydrazones are a class of organic compounds characterized by a nitrogen-nitrogen double bond adjacent to a carbon-nitrogen double bond .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolone ring, a furyl group, and a hydrazone group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are known to participate in a variety of chemical reactions. For example, pyrazolones can undergo various reactions due to the presence of an electron-rich azole cycle .科学的研究の応用
Regioselectivity in Synthesis
- The study by Denisova et al. (2002) discusses the regioselectivity of forming 2-pyrazolylthiazoles and their precursors, highlighting the influence of acid concentration and substituents on the reaction outcomes. This research underscores the synthetic versatility of related compounds in generating heterocyclic compounds with potential for further functionalization (Denisova, Sosnovskikh, Dehaen, Toppet, Meervelt, & Bakulev, 2002).
Functionalized Pyrazoles and Their Derivatives
- Dawood, Farag, and Abdel‐Aziz (2006) described a method to access functionalized pyrazole, pyrazolyl-azole, and pyrazolo[3,4‐d]pyridazine derivatives, starting from 3-(2-furyl)-3-oxopropanitrile. This work opens pathways to novel pyrazole-based compounds with potential applications in pharmaceuticals and agrochemicals (Dawood, Farag, & Abdel‐Aziz, 2006).
Antimicrobial and Antituberculosis Activities
- Küçükgüzel et al. (1999) synthesized and evaluated the antimycobacterial activity of various hydrazones, including compounds related to 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone. Their findings suggest the potential of these compounds in developing new antimycobacterial agents (Küçükgüzel, Rollas, Küçükgüzel, & Kiraz, 1999).
Antibacterial Activities
- Çetin, Cansiz, and Dığrak (2003) explored the antibacterial activities of aryl-furyl substituted pyrazolines, indicating the relevance of these compounds in searching for new antibacterial agents. This study highlights the potential biomedical applications of furyl substituted compounds (Çetin, Cansiz, & Dığrak, 2003).
Ligand Design for Metal Complexes
- Pettinari et al. (2018) focused on the design of pyrazolone-based hydrazone ligands for Ruthenium(II)-Arene complexes, investigating their anticancer activity. This research demonstrates the potential of such compounds in developing metal-based drugs with targeted anticancer properties (Pettinari, Marchetti, Di Nicola, Pettinari, Galindo, Petrelli, Cappellacci, Cuccioloni, Bonfili, Eleuteri, Guedes da Silva, & Pombeiro, 2018).
Antioxidant Activities
- Jois, Kalluraya, and Girisha (2014) synthesized a novel series of N-acetyl-3-aryl-5-(5-(p/o-nitrophenyl)-2-furyl//thienyl)-substituted pyrazolines and investigated their antioxidant activities. The results show moderate activity for some compounds, suggesting their potential as antioxidant agents (Jois, Kalluraya, & Girisha, 2014).
作用機序
Safety and Hazards
While specific safety and hazard information for this compound is not available, similar compounds can pose various risks. For example, some hydrazones are known to be hazardous and can cause skin and eye irritation, respiratory irritation, and are harmful if swallowed, in contact with skin or if inhaled .
特性
IUPAC Name |
[5-(furan-2-yl)-1H-pyrazol-4-yl]-(3-methylphenyl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-10-4-2-5-11(8-10)16-17-12-9-15-18-14(12)13-6-3-7-19-13/h2-9H,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEQARWVQDBAKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2=C(NN=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

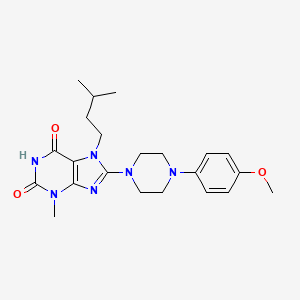
![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2812808.png)
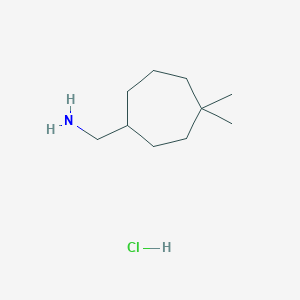

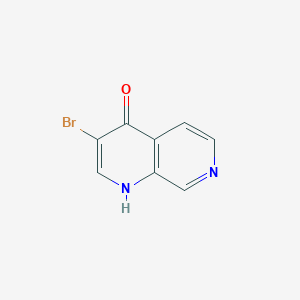
![2-(4-methylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2812816.png)
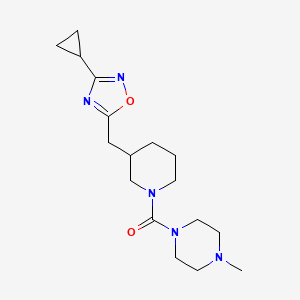
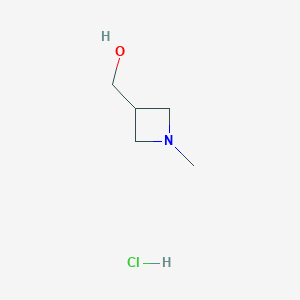
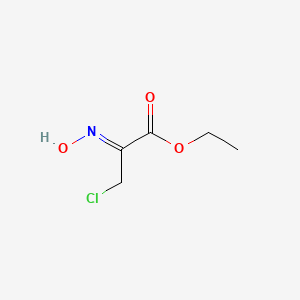
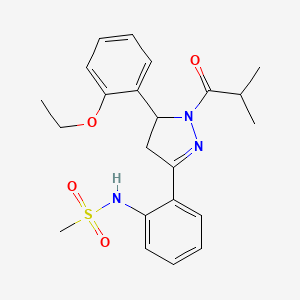
![(Z)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2812825.png)


